2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate
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Overview
Description
. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a sulfonate group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of sulfonate groups to sulfides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, sulfides, and substituted phenyl derivatives.
Scientific Research Applications
2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with positively charged sites on proteins, while the chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Dichlorophenyl 3-butoxy-4-chlorobenzene-1-sulfonate include other chlorinated phenyl sulfonates and butoxy-substituted benzene derivatives.
Uniqueness
The presence of multiple chlorine atoms and a butoxy group enhances its versatility in chemical synthesis and industrial processes.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 3-butoxy-4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O4S/c1-2-3-8-22-15-10-12(5-7-13(15)18)24(20,21)23-16-9-11(17)4-6-14(16)19/h4-7,9-10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKNBTAUQESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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